molecular formula C14H17NO B14245137 4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one CAS No. 499773-57-8

4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one

Cat. No.: B14245137
CAS No.: 499773-57-8
M. Wt: 215.29 g/mol
InChI Key: JNTLWVFWAIIDAD-UHFFFAOYSA-N
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Description

4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones. This compound is characterized by the presence of a methylamino group attached to the fluorenone structure. Fluorenones are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one typically involves the following steps:

    Formation of the Fluorenone Core: The fluorenone core can be synthesized through the cyclization of biphenyl derivatives under acidic conditions.

    Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction. This involves the reaction of the fluorenone core with methylamine under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes:

    Raw Material Preparation: High-purity biphenyl derivatives and methylamine are prepared.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different substituted fluorenones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorenone core can intercalate into DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: The parent compound without the methylamino group.

    4a-(Amino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one: A similar compound with an amino group instead of a methylamino group.

    4a-(Ethylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one: A derivative with an ethylamino group.

Uniqueness

4a-(Methylamino)-1,2,3,4,4a,9a-hexahydro-9H-fluoren-9-one is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

499773-57-8

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

4a-(methylamino)-2,3,4,9a-tetrahydro-1H-fluoren-9-one

InChI

InChI=1S/C14H17NO/c1-15-14-9-5-4-8-12(14)13(16)10-6-2-3-7-11(10)14/h2-3,6-7,12,15H,4-5,8-9H2,1H3

InChI Key

JNTLWVFWAIIDAD-UHFFFAOYSA-N

Canonical SMILES

CNC12CCCCC1C(=O)C3=CC=CC=C23

Origin of Product

United States

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